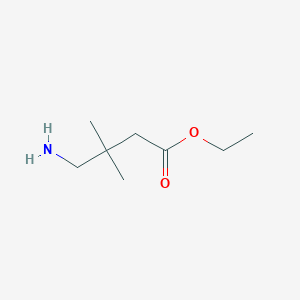

Ethyl 4-amino-3,3-dimethylbutanoate

Description

Ethyl 4-amino-3,3-dimethylbutanoate (CAS 864293-36-7) is a branched-chain ester featuring an amino group at the fourth carbon and two methyl substituents at the third carbon. This compound is structurally characterized by the formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . It is primarily utilized in research and development (R&D) for pharmaceutical and organic synthesis applications, often as a precursor for chiral intermediates or bioactive molecules. Its hydrochloride salt (CAS 195447-82-6) is also commercially available, enhancing solubility for specific synthetic workflows .

Key synonyms include:

Properties

IUPAC Name |

ethyl 4-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-7(10)5-8(2,3)6-9/h4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJAWKCNGDBTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the alkylation of ethyl acetoacetate with isobutyl bromide, followed by the reduction of the resulting keto ester to the corresponding alcohol. The alcohol is then converted to the amine via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. These processes often utilize catalytic hydrogenation for the reduction steps and employ efficient separation techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acyl chlorides or anhydrides are often used in the presence of a base like pyridine for amide formation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 4-amino-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active amine. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Functional Group Positioning

- Amino Group Position: this compound’s amino group at C4 distinguishes it from analogs like Ethyl 3-amino-2,2-dimethylpropanoate (amino at C3) and Ethyl (R)-2-amino-3,3-dimethylbutanoate (chiral amino at C2). This positional variance impacts hydrogen bonding, solubility, and reactivity in nucleophilic substitutions .

Ester Group Variations

- Methyl vs. Ethyl Esters: Mthis compound (methyl ester) exhibits a lower molecular weight (145.20 vs. 159.23 g/mol) and reduced steric hindrance compared to the ethyl variant. However, its discontinued status limits practical use .

Commercial Availability

- This compound hydrochloride (CAS 195447-82-6) is actively marketed for R&D, with pricing at $1,333/g (1g scale), reflecting its niche demand .

Research Implications

- Synthetic Utility: The ethyl ester group in this compound provides a balance between stability and reactivity, enabling its use in peptide coupling and asymmetric catalysis .

- Chiral Applications: The (R)-enantiomer of Ethyl 2-amino-3,3-dimethylbutanoate (CAS 253178-21-1) underscores the importance of stereochemistry in bioactive molecule synthesis .

Biological Activity

Ethyl 4-amino-3,3-dimethylbutanoate (EDMB) is a compound that has garnered attention due to its potential biological activity and applications in various fields, including medicinal chemistry and metabolic research. This article explores the biological activity of EDMB, focusing on its mechanisms of action, therapeutic potential, and related research findings.

This compound is characterized by its unique molecular structure, which includes an amino group and an ester functional group. Its chemical formula is , and it can be represented as follows:

- Molecular Formula : C8H17NO2

- Molecular Weight : 159.23 g/mol

- CAS Number : 195447-82-6

The presence of the amino group allows for hydrogen bonding, while the ester group can undergo hydrolysis, releasing the active amine. These features are critical for its interaction with biological molecules.

The mechanism of action of EDMB involves several key interactions:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.

- Metabolic Pathway Modulation : EDMB may influence metabolic pathways related to neurotransmitter synthesis and energy metabolism due to its structural similarity to amino acids.

- Therapeutic Applications : It has been investigated as a precursor for drug development, particularly in relation to metabolic disorders and obesity management.

Pharmacological Studies

Research has indicated that EDMB exhibits various biological activities:

- Neurotransmitter Modulation : Studies suggest that compounds similar to EDMB can affect neurotransmitter levels, potentially impacting mood and appetite regulation.

- Anti-obesity Potential : Due to its role in modulating energy metabolism, EDMB has been explored for its potential applications in treating obesity and metabolic syndrome.

Case Studies

Several studies have highlighted the biological effects of EDMB:

- Study on Metabolic Pathways : A study demonstrated that EDMB influences key metabolic pathways in animal models, leading to alterations in energy expenditure and fat accumulation .

- Therapeutic Investigations : Clinical trials have assessed the efficacy of EDMB in managing conditions like obesity, showing promising results in weight reduction and metabolic improvement.

Comparative Analysis

To better understand the unique properties of EDMB, it is beneficial to compare it with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 4-amino-3-methylbutanoate | 898552-98-7 | Similar structure; different methyl group position |

| Ethyl 4-amino-2,2-dimethylbutanoate | 951160-35-3 | Variation in amino group position |

| Mthis compound | 1781234-68-1 | Hydrochloride salt; enhanced solubility properties |

This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.